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Compound of Interest

Compound Name:
1-Hydroxymethyl-4-

oxoadamantane

Cat. No.: B3081718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, a thorough understanding of a compound's Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. This guide

provides a comparative assessment of the ADMET properties of 1-Hydroxymethyl-4-
oxoadamantane against two structurally related and clinically established drugs, Amantadine

and Rimantadine. Due to the limited publicly available experimental ADMET data for 1-
Hydroxymethyl-4-oxoadamantane, this guide utilizes in silico predictions for this compound

and compares them with the known experimental and clinical data of Amantadine and

Rimantadine.

Compound Structures
1-Hydroxymethyl-4-oxoadamantane: A derivative of adamantane featuring both a

hydroxymethyl and a keto group, suggesting potential for different metabolic pathways

compared to simpler adamantanes.

Amantadine: A primary amine derivative of adamantane, known for its antiviral and anti-

Parkinsonian effects.[1]

Rimantadine: An alpha-methyl derivative of amantadine, also used as an antiviral agent.[2]
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Comparative ADMET Profile
The following tables summarize the key physicochemical and ADMET parameters for the three

compounds. The data for 1-Hydroxymethyl-4-oxoadamantane is based on in silico

predictions and should be interpreted as such.

Table 1: Physicochemical Properties

Property
1-Hydroxymethyl-4-
oxoadamantane
(Predicted)

Amantadine
(Experimental)

Rimantadine
(Experimental)

Molecular Formula C₁₁H₁₆O₂ C₁₀H₁₇N C₁₂H₂₁N

Molecular Weight (

g/mol )
180.24 151.25[1] 179.30[3]

logP 1.35 2.44[1] 3.28[4]

Topological Polar

Surface Area (Å²)
37.3 26.02 26.02

Water Solubility Moderately Soluble
Freely Soluble (as HCl

salt)[5]

Freely Soluble (as HCl

salt)[6]

pKa (Strongest Basic) N/A 10.58[1] 10.14[4]

Table 2: ADME Properties
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Parameter
1-Hydroxymethyl-4-
oxoadamantane
(Predicted)

Amantadine
(Experimental/Clini
cal)

Rimantadine
(Experimental/Clini
cal)

Human Intestinal

Absorption
High

Well absorbed

orally[7]

Well absorbed

orally[8]

Caco-2 Permeability High High (predicted) High (predicted)

Blood-Brain Barrier

Permeant
Yes Yes Yes

Plasma Protein

Binding (%)
Low ~67%[9] ~40%[4]

Metabolism

Predicted to undergo

oxidation and

reduction

Not appreciably

metabolized;

negligible

acetylation[9]

Extensively

metabolized via

hydroxylation and

glucuronidation (>75%

of dose)[4][6]

Major Excretion Route Renal (predicted)

Primarily renal,

excreted

unchanged[7]

Renal (parent and

metabolites)[8]

Half-life (t½) N/A
~10-14 hours (normal

renal function)[9]

~25-30 hours in young

adults[4]

Table 3: Toxicity Profile (Predicted)

Toxicity Endpoint
1-Hydroxymethyl-4-
oxoadamantane
(Predicted)

Amantadine
(Predicted)

Rimantadine
(Predicted)

hERG I Inhibitor No No No

Hepatotoxicity No No No

Ames Mutagenicity No No No

Skin Sensitization No No No
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Experimental Protocols
Detailed methodologies for key in vitro ADMET assays are provided below. These protocols are

standard in the field and would be applicable for generating experimental data for 1-
Hydroxymethyl-4-oxoadamantane.

Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport

across a monolayer of human colon adenocarcinoma (Caco-2) cells.

Methodology:

Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and

cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized

monolayer with tight junctions.

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER) and by assessing the permeability of a low-

permeability marker, such as Lucifer Yellow.

Transport Experiment:

The test compound is added to the apical (A) side of the monolayer to assess A-to-B

(apical-to-basolateral) transport, mimicking absorption.

For efflux studies, the compound is added to the basolateral (B) side to measure B-to-A

transport.

The plates are incubated at 37°C with gentle shaking.

Sample Analysis: Samples are collected from the receiver compartment at specified time

points and the concentration of the test compound is determined using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following

equation: Papp = (dQ/dt) / (A * C₀) Where:

dQ/dt is the rate of permeation.
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A is the surface area of the filter.

C₀ is the initial concentration in the donor compartment.

Protocol 2: Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver

microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.

Methodology:

Incubation Mixture: The test compound is incubated with pooled human liver microsomes in

a phosphate buffer (pH 7.4).

Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine

dinucleotide phosphate (NADPH) regenerating system. A control incubation without the

NADPH system is run in parallel to assess non-enzymatic degradation.

Time Course: The mixture is incubated at 37°C, and aliquots are taken at several time points

(e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic

solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is

analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

Data Analysis:

The percentage of the compound remaining at each time point is plotted against time.

The elimination rate constant (k) is determined from the slope of the natural logarithm of

the percent remaining versus time.

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) *

(incubation volume / mg of microsomal protein).
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Visualizations
ADMET Assessment Workflow
The following diagram illustrates a typical workflow for assessing the ADMET properties of a

drug candidate, from initial in silico screening to in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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and industry.

Contact
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